molecular formula C8H15NO2 B12956076 Ethyl 2-(tetrahydrofuran-3-yl)acetimidate

Ethyl 2-(tetrahydrofuran-3-yl)acetimidate

Cat. No.: B12956076
M. Wt: 157.21 g/mol
InChI Key: BGBJCKZHHCWLHB-UHFFFAOYSA-N
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Description

Ethyl 2-(tetrahydrofuran-3-yl)acetimidate is a chemical compound that belongs to the class of imidates. It is characterized by the presence of an ethyl group, a tetrahydrofuran ring, and an acetimidate functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(tetrahydrofuran-3-yl)acetimidate can be synthesized through a multi-step process. One common method involves the reaction of tetrahydrofuran with ethyl acetimidate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The industrial production also emphasizes safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(tetrahydrofuran-3-yl)acetimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(tetrahydrofuran-3-yl)acetimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(tetrahydrofuran-3-yl)acetimidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Ethyl 2-(tetrahydrofuran-3-yl)acetimidate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 2-(oxolan-3-yl)ethanimidate

InChI

InChI=1S/C8H15NO2/c1-2-11-8(9)5-7-3-4-10-6-7/h7,9H,2-6H2,1H3

InChI Key

BGBJCKZHHCWLHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC1CCOC1

Origin of Product

United States

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